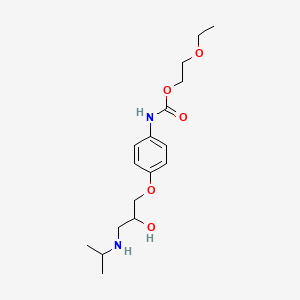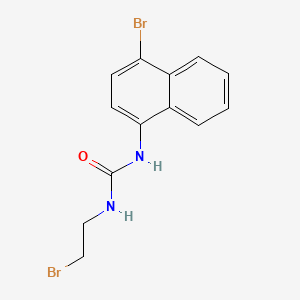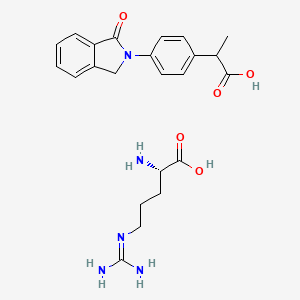
Thiourea, N',N'''-(4-(4-nitrophenyl)-1,2,4-dithiazolidine-3,5-diylidene)bis(N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its unique structure, which includes a dithiazolidine ring and a nitrophenyl group.
Métodos De Preparación
The synthesis of NSC 298137 involves several steps. One common method includes the reaction of 4-nitroaniline with carbon disulfide and dimethylamine to form the intermediate compound, which is then cyclized to produce the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for NSC 298137 are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial equipment to ensure consistent quality and yield.
Análisis De Reacciones Químicas
NSC 298137 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the dithiazolidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions but can include various derivatives of the original compound .
Aplicaciones Científicas De Investigación
NSC 298137 has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent, particularly in targeting specific enzymes or pathways involved in disease processes.
Mecanismo De Acción
The mechanism of action of NSC 298137 involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or altering their conformation. The pathways involved can include those related to cell signaling, metabolism, or gene expression .
Comparación Con Compuestos Similares
NSC 298137 can be compared to other thiourea derivatives and sulfur-containing heterocycles. Similar compounds include:
Thiourea: A simpler compound with similar reactivity but lacking the dithiazolidine ring and nitrophenyl group.
Dithiazolidine derivatives: Compounds with similar ring structures but different substituents, which can affect their reactivity and biological activity.
Nitrophenyl derivatives: Compounds with similar nitro groups but different core structures, which can influence their chemical properties and applications.
NSC 298137 is unique due to its combination of a dithiazolidine ring and a nitrophenyl group, which confer specific chemical and biological properties not found in simpler or structurally different compounds.
Propiedades
Número CAS |
51593-13-6 |
|---|---|
Fórmula molecular |
C14H16N6O2S4 |
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
(3Z)-3-[(5Z)-5-(dimethylcarbamothioylimino)-4-(4-nitrophenyl)-1,2,4-dithiazolidin-3-ylidene]-1,1-dimethylthiourea |
InChI |
InChI=1S/C14H16N6O2S4/c1-17(2)11(23)15-13-19(9-5-7-10(8-6-9)20(21)22)14(26-25-13)16-12(24)18(3)4/h5-8H,1-4H3/b15-13-,16-14- |
Clave InChI |
ZRPIUNXNSNJTNS-VMNXYWKNSA-N |
SMILES isomérico |
CN(C(=S)/N=C/1\SS/C(=N\C(=S)N(C)C)/N1C2=CC=C(C=C2)[N+](=O)[O-])C |
SMILES canónico |
CN(C)C(=S)N=C1N(C(=NC(=S)N(C)C)SS1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















